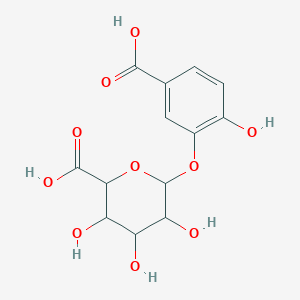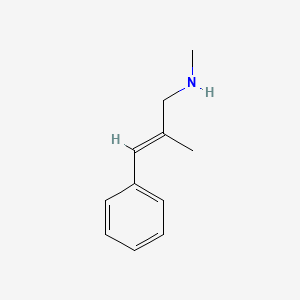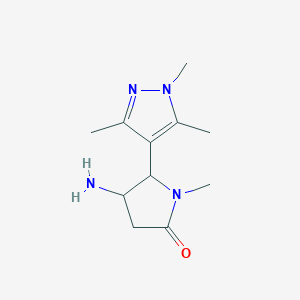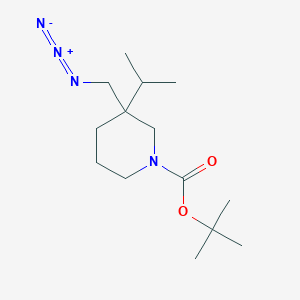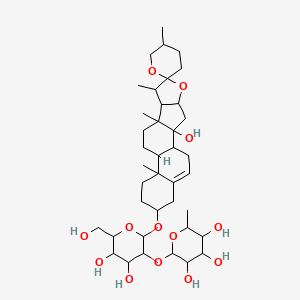
Dracaenoside F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dracaenoside F is a steroidal saponin compound extracted from the Dracaena species, particularly Dracaena cinnabari. It is known for its complex structure, which includes a sugar chain and a terpene ketone backbone. The molecular formula of this compound is C39H62O13, and it has a molecular weight of 738.91 g/mol .
Métodos De Preparación
Dracaenoside F can be prepared using various extraction methods, including ultrasonic extraction, microwave-assisted extraction, and solvent extraction. Common solvents used in these extraction processes are water, ethanol, or alcohol-water mixtures . These methods are employed to isolate the compound from the plant material, ensuring high purity and yield.
Análisis De Reacciones Químicas
Dracaenoside F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dracaenoside F has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Medicine: The compound has potential therapeutic applications due to its bioactive properties, making it a candidate for drug development and disease treatment.
Industry: this compound is used in the development of health supplements and cosmetic products due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of Dracaenoside F involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological processes, including inflammation and cell proliferation. The compound’s structure allows it to interact with cell membranes and intracellular proteins, leading to its observed biological activities .
Comparación Con Compuestos Similares
Dracaenoside F is unique among steroidal saponins due to its specific structure and bioactivity. Similar compounds include other saponins isolated from the Dracaena species, such as Dracaenoside A and Dracaenoside B. These compounds share similar structural motifs but differ in their specific sugar chains and biological activities .
This compound stands out due to its potent anti-inflammatory and cytotoxic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C39H62O13 |
|---|---|
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-39(47-17-18)19(2)27-25(52-39)15-38(46)24-7-6-21-14-22(9-11-36(21,4)23(24)10-12-37(27,38)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)20(3)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3 |
Clave InChI |
NSZNCLIIQOMCSO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)

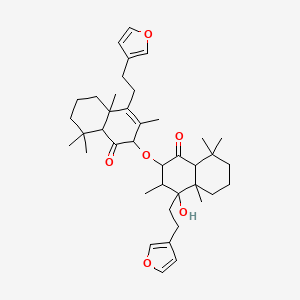
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)


![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
